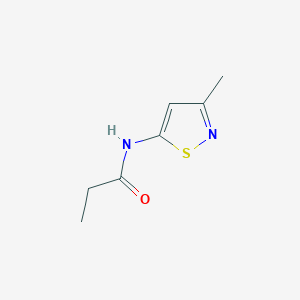
N-(3-Methyl-1,2-thiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)propanamide typically involves the cyclization and condensation of haloketones with thioamides . One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach is the DCC (N,N′-dicyclohexylcarbodiimide) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization and condensation reactions. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. detailed industrial processes for this compound are not widely documented.
化学反应分析
Types of Reactions
N-(3-Methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
N-(3-Methyl-1,2-thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
作用机制
The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit bacterial cell wall synthesis or disrupt DNA replication in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and derivative.
相似化合物的比较
Similar Compounds
- 2-methyl-N-(1,3-thiazol-2-yl)propanamide
- 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(1-aziridinyl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
属性
CAS 编号 |
60984-76-1 |
|---|---|
分子式 |
C7H10N2OS |
分子量 |
170.23 g/mol |
IUPAC 名称 |
N-(3-methyl-1,2-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)8-7-4-5(2)9-11-7/h4H,3H2,1-2H3,(H,8,10) |
InChI 键 |
DHJSXPUXMBIAFX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=NS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




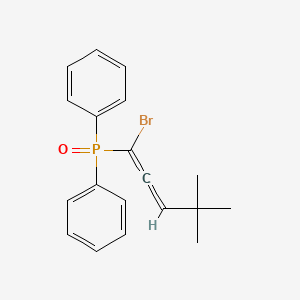
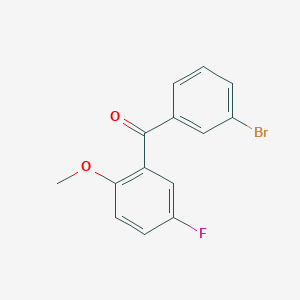
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
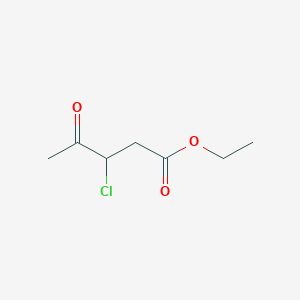
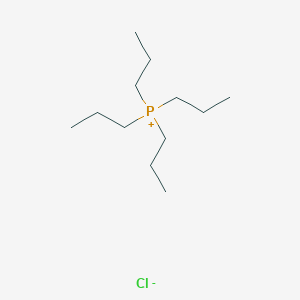
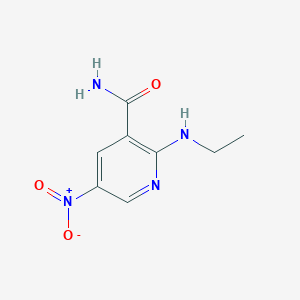
![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
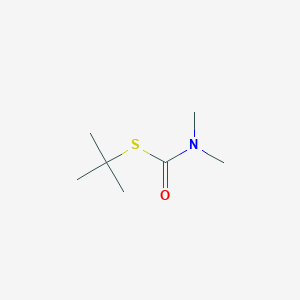
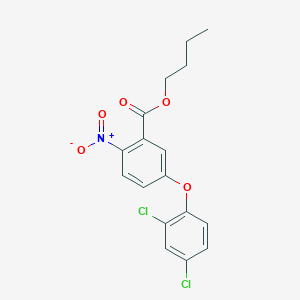
![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)
